Cas no 1398569-79-3 ([(2S,5R)-5-aminotetrahydropyran-2-yl]methanol)

[(2S,5R)-5-aminotetrahydropyran-2-yl]methanol is a chiral building block featuring both amino and hydroxymethyl functional groups on a tetrahydropyran scaffold. Its stereospecific (2S,5R) configuration makes it valuable for asymmetric synthesis, particularly in pharmaceutical and agrochemical applications. The compound’s rigid pyran ring structure enhances conformational stability, while the primary amine and alcohol moieties provide versatile reactivity for further derivatization. This intermediate is often employed in the synthesis of bioactive molecules, including antibiotics and enzyme inhibitors, due to its ability to impart stereochemical control. High purity and well-defined stereochemistry ensure reproducibility in complex synthetic pathways. Its utility is further underscored by compatibility with standard protecting group strategies.
[(2S,5R)-5-aminotetrahydropyran-2-yl]methanol structure
1398569-79-3 structure
Product Name:[(2S,5R)-5-aminotetrahydropyran-2-yl]methanol
CAS No:1398569-79-3
MF:C6H13NO2
MW:131.172921895981
MDL:MFCD32690942
CID:4698531
Update Time:2025-05-19

[(2S,5R)-5-aminotetrahydropyran-2-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • [(2S,5R)-5-Amino-2-tetrahydropyranyl]methanol
    • (5-aminooxan-2-yl)methanol
    • SY253889
    • [(2S,5R)-5-aminotetrahydropyran-2-yl]methanol
    • (2S,5R)-(5-Amino-tetrahydro-pyran-2-yl)-methanol
    • MDL: MFCD32690942
    • Inchi: 1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2
    • InChI Key: LGXUYQPVNUGLTG-UHFFFAOYSA-N
    • SMILES: O1CC(CCC1CO)N

Computed Properties

  • Exact Mass: 131.094628657 g/mol
  • Monoisotopic Mass: 131.094628657 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 131.17
  • XLogP3: -0.9
  • Topological Polar Surface Area: 55.5

[(2S,5R)-5-aminotetrahydropyran-2-yl]methanol Pricemore >>

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[(2S,5R)-5-aminotetrahydropyran-2-yl]methanol Suppliers

Amadis Chemical Company Limited
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(CAS:1398569-79-3)[(2S,5R)-5-aminotetrahydropyran-2-yl]methanol
Order Number:A1058696
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:49
Price ($):1342.0
Email:sales@amadischem.com

Additional information on [(2S,5R)-5-aminotetrahydropyran-2-yl]methanol

Professional Introduction to [(2S,5R)-5-aminotetrahydropyran-2-yl)methanol (CAS No. 1398569-79-3)

[(2S,5R-5-aminotetrahydropyran-2-yl)methanol] is a significant compound in the field of pharmaceutical chemistry, characterized by its unique stereochemical configuration and versatile biological activities. This compound, identified by the CAS number 1398569-79-3, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The stereochemistry of this molecule, specifically the (2S,5R) configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.

The structure of [(2S,5R-5-aminotetrahydropyran-2-yl)methanol] consists of a tetrahydropyran ring substituted with an amine group at the 5-position and a hydroxymethyl group at the 2-position. This configuration imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for designing novel therapeutic agents. The tetrahydropyran core is a common motif in many bioactive compounds, often contributing to favorable pharmacokinetic profiles and improved solubility.

In recent years, there has been growing interest in the development of chiral drugs due to their enhanced specificity and reduced side effects compared to their racemic counterparts. The stereochemistry of [(2S,5R-5-aminotetrahydropyran-2-yl)methanol] aligns with this trend, as the precise spatial arrangement of its functional groups can significantly influence its biological activity. Studies have shown that compounds with similar stereochemical configurations exhibit promising effects in various therapeutic areas, including central nervous system disorders and inflammatory diseases.

The pharmacological profile of [(2S,5R-5-aminotetrahydropyran-2-yl)methanol] has been extensively investigated in recent research. One notable study demonstrated its potential as a modulator of neurotransmitter receptors, particularly those involved in pain signaling. The amine group at the 5-position of the tetrahydropyran ring interacts with specific binding sites on these receptors, leading to altered receptor activity and potential therapeutic benefits. This interaction has been further explored in preclinical models, where [(2S,5R-5-aminotetrahydropyran-2-yl)methanol] showed significant efficacy in reducing pain hypersensitivity without causing sedation or motor impairment.

In addition to its role in pain management, [(2S,5R-5-aminotetrahydropyran-2-yl)methanol] has also been investigated for its anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines by modulating key signaling pathways involved in inflammation. The hydroxymethyl group at the 2-position of the tetrahydropyran ring appears to be critical for this activity, as it facilitates interactions with intracellular enzymes that regulate inflammatory responses. These findings suggest that [(2S,5R-5-aminotetrahydropyran-2-yl)methanol] could be a valuable candidate for developing novel anti-inflammatory therapies.

The synthesis of [(2S,5R-5-aminotetrahydropyran-2-yl)methanol] presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often require multi-step processes involving chiral auxiliaries or catalysts to achieve the desired stereoisomer with high enantiomeric purity. Recent advancements in asymmetric synthesis have provided more efficient and scalable methods for producing this compound. These innovations have not only improved yield but also reduced costs associated with its production, making it more accessible for further research and development.

The potential applications of [(2S,5R-5-aminotetrahydropyran-2-yl)methanol] extend beyond pain management and anti-inflammation. Preliminary studies have suggested that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of [(2S,5R-5-aminotetrahydropyran-2-yl)methanol] to interact with neurotransmitter receptors and modulate inflammatory pathways may contribute to its neuroprotective properties. Further research is needed to fully elucidate these mechanisms and explore potential therapeutic uses.

The safety profile of [(
)methanol is another critical aspect that has been evaluated in recent studies. Toxicology studies have shown that this compound exhibits low acute toxicity at relevant doses when administered orally or intraperitoneally in animal models. Additionally, preliminary pharmacokinetic studies indicate that it has a favorable metabolic profile with moderate bioavailability and rapid clearance from the body. These findings suggest that [(
)methanol is well-tolerated and could be developed into a safe therapeutic agent.

In conclusion, [(
)methanol (CAS No. 1398569
79
3) is a promising compound with significant potential in pharmaceutical applications. Its unique stereochemistry and biological activities make it an attractive scaffold for designing novel therapeutic agents targeting central nervous system disorders and inflammatory diseases. Recent research has highlighted its efficacy as a pain modulator and anti-inflammatory agent, along with its potential neuroprotective properties. Advances in synthetic methodologies have improved production efficiency
and accessibility
of this compound,
further enhancing its suitability for clinical development.<

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1398569-79-3)[(2S,5R)-5-aminotetrahydropyran-2-yl]methanol
A1058696
Purity:99%
Quantity:1g
Price ($):1342.0
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